Aminochlorthenoxazin

Toxicology Analgesic Safety Preclinical Research

For preclinical analgesia studies requiring a wider safety margin than classical NSAIDs, Aminochlorthenoxazin offers a differentiated toxicological profile. Its benzoxazinone core with a 2-chloroethyl side chain provides quantifiable advantages in rodent models. - 9.1-fold higher oral LD50 (10,000 mg/kg) vs. aspirin (1,100 mg/kg) in mice. - Favorable i.p. safety in rats: LD50 of 1,500 mg/kg, enabling systemic administration protocols. - Hydrochloride salt form available for aqueous solubility, overcoming the free base's insolubility.

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
CAS No. 3567-76-8
Cat. No. B1662735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminochlorthenoxazin
CAS3567-76-8
Synonymsaminochlorthenoxazine
aminochlorthenoxazine monohydrochloride
Molecular FormulaC10H11ClN2O2
Molecular Weight226.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=O)NC(O2)CCCl
InChIInChI=1S/C10H11ClN2O2/c11-4-3-9-13-10(14)7-5-6(12)1-2-8(7)15-9/h1-2,5,9H,3-4,12H2,(H,13,14)
InChIKeyPCYLDXMXEPSXFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminochlorthenoxazin Procurement: Safety & Physicochemical Comparison


Aminochlorthenoxazin (CAS 3567-76-8), also known as ICI 350, is a synthetic heterocyclic compound belonging to the 1,3-benzoxazin-4-one class [1]. It is historically documented as an antipyretic and analgesic agent with non-narcotic properties . Its molecular structure features a 6-amino substitution and a 2-(2-chloroethyl) side chain on the benzoxazinone core, differentiating it from simpler analgesic scaffolds [1]. The compound is practically insoluble in water and exists as a crystalline powder with a melting point of 164°C, properties that influence its formulation and handling in laboratory settings [2].

Historically investigated analgesic/antipyretic research tool Non-narcotic benzoxazinone suitable for nociception and fever model studies; supports comparative toxicity profiling.
Free base and hydrochloride salt selection Practically insoluble free base (mp 164°C) vs. water-soluble HCl salt (mp 209–210°C) for formulation-dependent research workflows.
Differentiated acute toxicity endpoints Compound-specific LD50 profiles in rodent models support model- and route-specific selection for in vivo toxicity endpoint studies.

Aminochlorthenoxazin Substitution Risks


Despite its classification as an antipyretic/analgesic, Aminochlorthenoxazin cannot be generically substituted with widely available agents like aspirin or acetaminophen due to substantial differences in acute toxicity profiles. Its unique benzoxazinone core with a chloroethyl substituent imparts a distinct safety margin in rodent models compared to classical NSAIDs [1]. Furthermore, substitution with other benzoxazinone derivatives is precarious; even closely related analogs like Seclazone exhibit different toxicity and pharmacodynamic profiles [2]. Relying on class-level assumptions without direct, quantitative comparative data on toxicity, solubility, or efficacy could compromise experimental reproducibility and safety assessments in preclinical research settings.

Aspirin / acetaminophen direct replacement unsupported
Markedly different acute oral toxicity profile (mouse LD50) means generic substitution may compromise experimental consistency; reported safety margins are not interchangeable.
Benzoxazinone analog class-level assumption may not hold
Seclazone, a structurally related derivative, exhibits distinct toxicity and pharmacodynamic endpoints; direct substitution without compound-specific data risks misinterpretation.
Free base to HCl salt interchange requires re-evaluation
Solubility and acute toxicity endpoints differ significantly (e.g., mouse oral LD50 shifts by ~4.4-fold). Formulation route and model safety context must be reassessed.

Aminochlorthenoxazin Toxicity & Physicochemical Comparison


Acute Oral Safety vs. Aspirin

In acute toxicity studies in mice, Aminochlorthenoxazin exhibits a substantially higher oral LD50 (10,000 ± 615 mg/kg) compared to aspirin (1,100 mg/kg), indicating a significantly lower acute toxicity by the oral route in this species [1][2]. This quantitative difference suggests a wider safety window for oral dosing in rodent models, which may be a critical factor for researchers designing in vivo studies where minimizing acute toxicity is a priority.

Oral LD50 vs. Aspirin
Cross-study comparable
10,000 mg/kg vs 1,100 mg/kg
~9.1-fold higher LD50 (lower acute toxicity)
Supports mouse model selection for acute toxicity endpoint context.
Mouse, oral route. Compound-specific toxicity margin requires independent validation.
Toxicology Analgesic Safety Preclinical Research

Intraperitoneal Toxicity vs. Aspirin

When administered intraperitoneally, Aminochlorthenoxazin's LD50 in rats is 1,500 ± 21 mg/kg [1]. While not a direct route comparison, this value is notably higher than the widely cited oral LD50 for aspirin in rats (200 mg/kg) [2]. Although route of administration differs, the substantially higher lethal dose for Aminochlorthenoxazin by a parenteral route suggests a comparatively favorable acute systemic toxicity profile in this species, which may be relevant for studies requiring IP injection.

IP LD50 vs. Aspirin
Cross-study comparable
1,500 mg/kg (i.p.) vs 200 mg/kg (oral)
7.5-fold higher LD50, route caveat applies
Supports rat IP administration toxicity endpoint comparison.
Rat; intraperitoneal vs. oral route. Cross-route comparison limits direct inference.
Toxicology Analgesic Safety Preclinical Research

Hydrochloride Salt: Solubility & Toxicity

Aminochlorthenoxazin is available as a hydrochloride salt, which offers improved water solubility compared to the practically insoluble free base (mp 164°C) [1]. The hydrochloride form (mp 209-210°C) exhibits a distinct acute toxicity profile in mice: oral LD50 of 2,250 ± 312 mg/kg and intraperitoneal LD50 of 924 ± 13 mg/kg [1]. This differentiation in both solubility and toxicity between the free base and salt forms provides researchers with a choice that can be tailored to specific experimental requirements, such as the need for aqueous formulation or a different safety margin.

Salt vs. Free Base Toxicity
Direct head-to-head
Free base: oral LD50 10,000 mg/kg, i.p. 1,941 mg/kg
HCl salt: oral LD50 2,250 mg/kg, i.p. 924 mg/kg
Informs aqueous formulation selection and acute toxicity endpoint review.
Mouse. Salt form enables aqueous solubility but shows higher acute toxicity; context-dependent use.
Formulation Science Salt Selection Toxicology

Benzoxazinone Safety Comparison: Seclazone

Within the benzoxazinone class, acute toxicity profiles vary significantly. Seclazone, another benzoxazinone derivative with analgesic and anti-inflammatory properties, has a reported oral LD50 of 1,710 mg/kg in nonfasted rats [1]. While direct route-to-route comparison is not possible with the available Aminochlorthenoxazin data (rat i.p. LD50 = 1,500 mg/kg), the similar magnitude of these values, despite the more direct systemic route for Aminochlorthenoxazin, suggests that its systemic toxicity is not inferior to this class analog [2]. This comparison underscores that generic substitution within the benzoxazinone family is not supported by equivalent safety data and that each compound's unique substituents (chloroethyl vs. isoxazolo-fused ring) likely confer distinct toxicological characteristics.

Seclazone Toxicity Comparison
Class-level inference
Rat: Aminochlorthenoxazin i.p. LD50 1,500 mg/kg; Seclazone oral LD50 1,710 mg/kg
Demonstrates compound-specific toxicity within benzoxazinone class.
Route mismatch (i.p. vs. oral) limits direct comparison; class inference only.
Toxicology Benzoxazinone Analogs Preclinical Safety

Aminochlorthenoxazin Research Applications


Mouse Analgesic and Antipyretic Studies

For research protocols involving oral administration of an analgesic or antipyretic agent in mice, Aminochlorthenoxazin presents a quantitatively superior safety profile compared to aspirin. Its 9.1-fold higher oral LD50 (10,000 mg/kg vs. 1,100 mg/kg) supports its selection when minimizing acute toxic effects is a critical study design parameter [1].

Rat Intraperitoneal Injection Studies

In rat models where intraperitoneal administration is required, Aminochlorthenoxazin offers a favorable acute toxicity profile. Its i.p. LD50 (1,500 mg/kg) is substantially higher than the oral LD50 for aspirin (200 mg/kg) [2]. While noting the route difference, this data positions Aminochlorthenoxazin as a potentially safer alternative for systemic administration in this species [1].

Aqueous Formulation of Salt Form

When aqueous formulation is necessary, the hydrochloride salt of Aminochlorthenoxazin is the appropriate choice over the water-insoluble free base. The salt form's solubility facilitates the preparation of injectable solutions or other aqueous media, while its distinct toxicity profile (e.g., mouse i.p. LD50 of 924 mg/kg) provides a well-defined safety parameter for experimental use [1].

Benzoxazinone Toxicology Studies

For researchers investigating the structure-toxicity relationships of benzoxazinone derivatives, Aminochlorthenoxazin serves as a key comparator. Its toxicity data (rat i.p. LD50: 1,500 mg/kg) contrasts with other analogs like Seclazone (rat oral LD50: 1,710 mg/kg), providing quantitative evidence that small structural changes (e.g., a chloroethyl side chain vs. an isoxazolo-fused ring) can yield distinct safety profiles [1][3]. This makes it a valuable tool for SAR studies in toxicology.

Application
Selection Property
Validation Focus
Mouse model research: nociception/fever
Oral acute toxicity endpoint profile
Comparison with aspirin LD50 in mouse models
Rat IP administration research
Systemic toxicity endpoint profile
Route-specific acute toxicity assessment
Aqueous formulation research
Hydrochloride salt solubility and toxicity differentiation
Formulation compatibility & toxicity endpoint review
Benzoxazinone structure-toxicity studies
Analogue toxicity differentiation (e.g., Seclazone)
SAR and class-specific toxicity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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